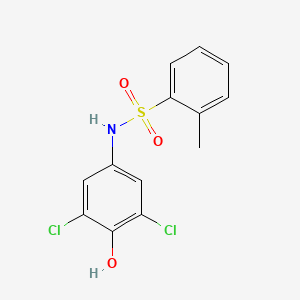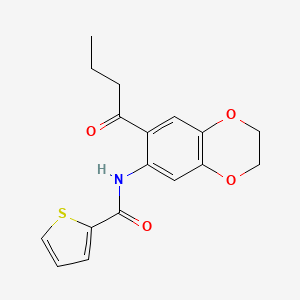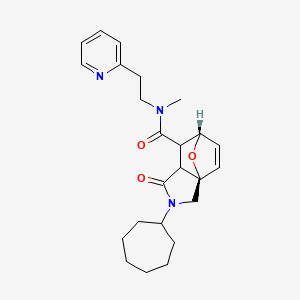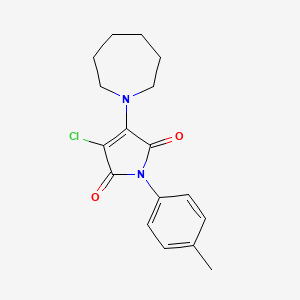
4-(allyloxy)-3-chlorobenzaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(allyloxy)-3-chlorobenzaldehyde oxime is a useful research compound. Its molecular formula is C10H10ClNO2 and its molecular weight is 211.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 211.0400063 g/mol and the complexity rating of the compound is 208. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Functionalization
Oximes and their derivatives, including those structurally related to 4-(allyloxy)-3-chlorobenzaldehyde oxime, are pivotal in organic synthesis. Dimmock et al. (1978) explored the synthesis of nuclear-substituted 1-phenyl-1-nonen-3-one oximes, which upon reduction yielded cis-geometrical isomers, demonstrating the versatility of oximes in synthesizing complex molecules with potential cytotoxic and antitumor properties Dimmock, J., Smith, P. J., Noble, L. M., & Pannekoek, W. (1978). Synthesis of oximes, aziridines, and allyl alcohols derived from substituted 1-phenyl-1-nonen-3-ones as potential cytotoxic and antitumor agents. Journal of pharmaceutical sciences, 67(11), 1536-1539.
Ren et al. (1996) highlighted the oxyfunctionalization of ketones using 1-oxopiperidinium salt, showing how such reactions can yield regioselective α- or γ-oxygenated carbonyl compounds, illustrating the role of oxime derivatives in selective functionalization processes Ren, T., Liu, Y., & Guo, Q. (1996). Selective Oxyfunctionalization of Ketones Using 1-Oxopiperidinium Salt. Bulletin of the Chemical Society of Japan, 69, 2935-2941.
Catalysis and Material Science
Oxime derivatives play a significant role in catalysis and material science. Wal et al. (2013) discussed the development of a generic activation mode through nucleophilic α-substitution of ketones via oxy-allyl cations, showcasing the utility of oxime intermediates in creating high-value carbon–carbon and carbon–heteroatom bonds Wal, M. V., Dilger, A. K., & MacMillan, D. (2013). Development of a generic activation mode: nucleophilic α-substitution of ketones via oxy-allyl cations. Chemical Science, 4, 3075-3079.
Chen et al. (2014) reviewed metal-free allylic/benzylic oxidation strategies with molecular oxygen, emphasizing green chemistry approaches in organic synthesis. Such strategies underscore the potential of oxime derivatives in sustainable chemical processes Chen, K., Zhang, P., Wang, Y., & Li, H. (2014). Metal-free allylic/benzylic oxidation strategies with molecular oxygen: recent advances and future prospects. Green Chemistry, 16, 2344-2374.
Mecanismo De Acción
Direcciones Futuras
Recent research has focused on improving the blood-brain barrier penetration of oximes for the treatment of organophosphorus poisoning . Additionally, there is ongoing research into the use of enzymes as a potential therapy for organophosphorus poisoning . These areas could represent future directions for the development of oxime and other drug delivery systems into the central nervous system .
Propiedades
IUPAC Name |
(NE)-N-[(3-chloro-4-prop-2-enoxyphenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-2-5-14-10-4-3-8(7-12-13)6-9(10)11/h2-4,6-7,13H,1,5H2/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVYXFJRXJOEIM-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)C=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1)/C=N/O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(4-chlorophenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5575018.png)

![ethyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B5575027.png)

![N-[(1R,2R)-2-(dimethylamino)-2,3-dihydro-1H-inden-1-yl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5575035.png)
![2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-ethyl-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B5575044.png)
![N-benzyl-N-methyl-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)sulfamide](/img/structure/B5575063.png)

![2-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5575072.png)

![5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5575085.png)
![2-(dimethylamino)-2-(2-fluorophenyl)-N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]acetamide](/img/structure/B5575095.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5575096.png)
![2-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5575099.png)
